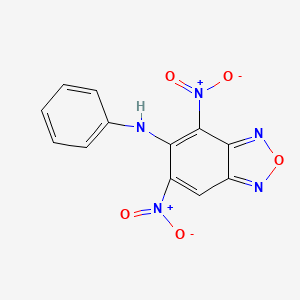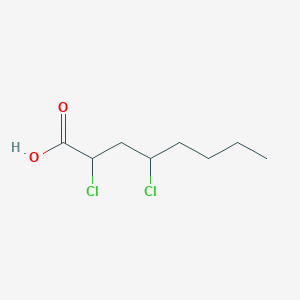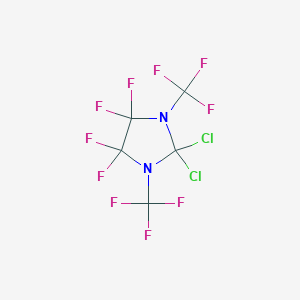
2-Chlorodec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorodec-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorine atom attached to the second carbon of a decenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorodec-2-enoic acid can be achieved through several methods. One common approach involves the chlorination of decenoic acid. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chlorodec-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond or the carboxylic acid group can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Major Products Formed
Substitution: Formation of amides, esters, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated carboxylic acids or alcohols.
Scientific Research Applications
2-Chlorodec-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chlorodec-2-enoic acid involves its interaction with specific molecular targets. The chlorine atom and the double bond in the compound’s structure play a crucial role in its reactivity and interactions. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorodecanoic acid: Lacks the double bond present in 2-Chlorodec-2-enoic acid.
2-Bromodec-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
Dec-2-enoic acid: Lacks the chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
| 95395-96-3 | |
Molecular Formula |
C10H17ClO2 |
Molecular Weight |
204.69 g/mol |
IUPAC Name |
2-chlorodec-2-enoic acid |
InChI |
InChI=1S/C10H17ClO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
BFLNDHSCUKRPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)


